molecular formula C14H7F4NO B14082598 2'-Fluoro-4-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile

2'-Fluoro-4-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile

Cat. No.: B14082598
M. Wt: 281.20 g/mol
InChI Key: XLNYWEDGJLGJGW-UHFFFAOYSA-N
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Description

2’-Fluoro-4-(trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a fluoro group at the 2’ position, a trifluoromethoxy group at the 4 position, and a carbonitrile group at the 3 position on the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Fluoro-4-(trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile typically involves multi-step organic reactions. One common method includes the coupling of a fluoro-substituted benzene derivative with a trifluoromethoxy-substituted benzene derivative under specific conditions. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2’-Fluoro-4-(trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl oxides, while reduction can produce biphenyl amines .

Scientific Research Applications

2’-Fluoro-4-(trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Fluoro-4-(trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The fluoro and trifluoromethoxy groups can enhance the compound’s binding affinity to these targets, while the carbonitrile group can participate in specific chemical reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-(trifluoromethoxy)benzoic acid
  • 2-Fluoro-4-(trifluoromethoxy)benzaldehyde
  • 3,5-Difluoro-3’-(trifluoromethoxy)biphenyl-4-ylamine

Uniqueness

Compared to similar compounds, 2’-Fluoro-4-(trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile is unique due to the specific positioning of its functional groups. This unique arrangement can result in distinct chemical reactivity and biological activity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C14H7F4NO

Molecular Weight

281.20 g/mol

IUPAC Name

5-(2-fluorophenyl)-2-(trifluoromethoxy)benzonitrile

InChI

InChI=1S/C14H7F4NO/c15-12-4-2-1-3-11(12)9-5-6-13(10(7-9)8-19)20-14(16,17)18/h1-7H

InChI Key

XLNYWEDGJLGJGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)OC(F)(F)F)C#N)F

Origin of Product

United States

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